molecular formula C24H29FN4O B13383781 1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one

1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one

Cat. No.: B13383781
M. Wt: 408.5 g/mol
InChI Key: GHAMYXPEZSUOCU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Irindalone undergoes various chemical reactions, including:

Scientific Research Applications

Irindalone has a wide range of applications in scientific research:

Mechanism of Action

Irindalone exerts its effects primarily through the blockade of 5-HT2 receptors. This action reduces the vasoconstrictive effects mediated by serotonin, leading to a decrease in blood pressure. Additionally, its weak α1-adrenoceptor blocking properties contribute to its antihypertensive effects by preventing the vasoconstriction induced by adrenergic stimulation .

Comparison with Similar Compounds

Irindalone is often compared with other 5-HT2 receptor antagonists such as ketanserin. Both compounds exhibit similar pharmacological profiles, but Irindalone is noted for its peripheral effects and relatively weaker α1-adrenoceptor antagonism . Other similar compounds include:

Irindalone’s unique combination of 5-HT2 receptor blockade and weak α1-adrenoceptor antagonism makes it a valuable compound in the study and treatment of hypertension.

Properties

IUPAC Name

1-[2-[4-[3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYXPEZSUOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869272
Record name 1-(2-{4-[3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl}ethyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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